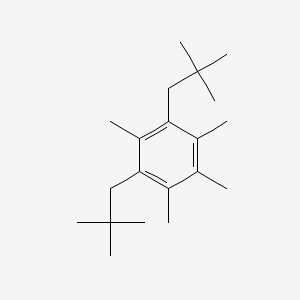
N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride is an organic compound with a unique structure that includes a cyclopentene ring substituted with multiple methyl groups and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the ethanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and leading to various biological effects. The exact mechanism would depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,3-Tetramethylcyclopentene
- 1,2,4,4-Tetramethylcyclopentene
- Cyclopentane, 1,1,3,3-tetramethyl-
Uniqueness
N,2,3,3-Tetramethyl-1-cyclopentene-1-ethanamine hydrochloride is unique due to the presence of the ethanamine group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can make it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
37613-69-7 |
|---|---|
Fórmula molecular |
C11H22ClN |
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
N-methyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-9-10(6-8-12-4)5-7-11(9,2)3;/h12H,5-8H2,1-4H3;1H |
Clave InChI |
RYXACEQDLIQBLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1(C)C)CCNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


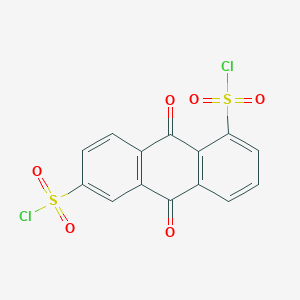
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
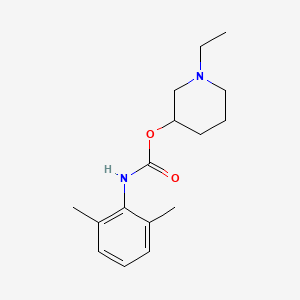
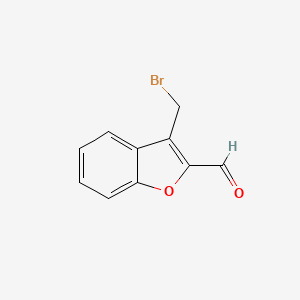
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)

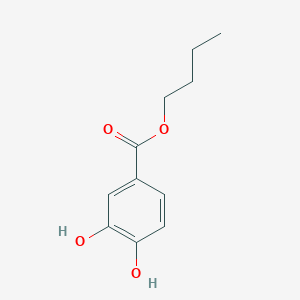



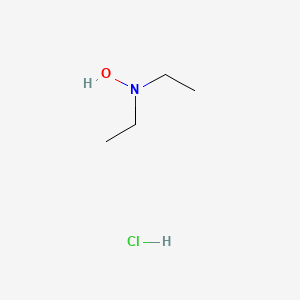
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
